REACTION_CXSMILES
|
COC1C=[C:5]([CH:9](C)[CH2:10][CH2:11][C:12](=[O:15])C=C)[CH:6]=[CH:7]C=1.C(N(CC)CCC(=O)CCC(C1C=CC=C([O:33]C)C=1)C)C>[OH-].[K+]>[CH2:6]([CH:5]1[C:9](=[O:33])[CH2:10][CH2:11][C:12]1=[O:15])[CH3:7] |f:2.3|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
6-(m-methoxyphenyl)hept-1-en-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(CCC(C=C)=O)C
|
Name
|
1-diethylamino-6-(m-methoxyphenyl)heptan-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CCC(CCC(C)C1=CC(=CC=C1)OC)=O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(CCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |